![molecular formula C25H26BNO2 B1469589 9-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-9H-carbazole CAS No. 1315281-51-6](/img/structure/B1469589.png)
9-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-9H-carbazole
Overview
Description
The compound “9-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-9H-carbazole” is a complex organic molecule that contains a carbazole unit and a tetramethyl dioxaborolane unit . Carbazoles are a class of organic compounds that are structurally similar to biphenyl with a nitrogen atom in each of the ortho positions . Tetramethyl dioxaborolane is a boronic ester, which is often used in Suzuki-Miyaura cross-coupling reactions .
Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography . The carbazole unit would likely exhibit aromaticity, and the boronic ester would likely exhibit tetrahedral geometry around the boron atom .Chemical Reactions Analysis
The tetramethyl dioxaborolane unit of this compound could potentially undergo reactions with transition metal catalysts . For example, it could participate in borylation reactions at the benzylic C-H bond of alkylbenzenes .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on the properties of the carbazole and tetramethyl dioxaborolane units . For example, the compound might exhibit the high thermal stability and photostability often associated with carbazoles .Scientific Research Applications
Organic Light Emitting Diodes (OLEDs)
This compound is utilized as a donor molecule in the development of OLEDs. Its structure is conducive to electron transfer, which is a critical aspect of the OLED function. The carbazole moiety plays a significant role in the photophysical properties, making it an excellent choice for blue light-emitting materials .
Donor-π-Acceptor Dyes
In the field of electrochemical applications, this compound serves as a donor in the synthesis of novel donor-π-acceptor dyes. These dyes are essential for their use in dye-sensitized solar cells (DSSCs), where they absorb sunlight and convert it to electrical energy .
Transition Metal-Mediated Coupling Reactions
The boronic ester group of this compound is pivotal in transition metal-mediated carbon-carbon and carbon-heteroatom cross-coupling reactions. These reactions are fundamental in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Molecular Imaging
4-(9-Carbazolylmethyl)benzeneboronic acid pinacol ester is used in the preparation of radio-labeled compounds for molecular imaging. This application is crucial in medical diagnostics, allowing for the visualization of biological processes at the molecular level .
Advanced Battery Science
The compound finds application in advanced battery science, where it can be used to improve the performance and stability of battery materials. Its chemical properties may contribute to the development of more efficient energy storage systems .
Controlled Environment and Cleanroom Solutions
In the production of controlled environment and cleanroom solutions, this compound’s derivatives may be used to create materials with specific properties, such as antistatic or antimicrobial characteristics, which are essential in maintaining sterile conditions .
Mechanism of Action
Target of Action
The primary target of 4-(9-Carbazolylmethyl)benzeneboronic acid pinacol ester is the formation of carbon-carbon bonds in organic synthesis . This compound is a boron reagent used in Suzuki–Miyaura coupling, a widely applied transition metal catalyzed carbon–carbon bond-forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, the organoboron reagent (such as our compound) transfers an organic group to a transition metal . This is a key step in the Suzuki–Miyaura coupling reaction .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction involves the coupling of an organoboron compound (like our compound) with a halide or pseudohalide under the action of a palladium catalyst . The result is the formation of a new carbon-carbon bond .
Result of Action
The primary result of the action of 4-(9-Carbazolylmethyl)benzeneboronic acid pinacol ester is the formation of new carbon-carbon bonds . This makes it a valuable tool in the synthesis of complex organic molecules . For example, it has been used in the synthesis of novel donor-π-acceptor dyes for electrochemical applications and in the formation of organic light emitting diodes (OLEDs) .
Safety and Hazards
Future Directions
properties
IUPAC Name |
9-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26BNO2/c1-24(2)25(3,4)29-26(28-24)19-15-13-18(14-16-19)17-27-22-11-7-5-9-20(22)21-10-6-8-12-23(21)27/h5-16H,17H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKZHQKVQCWCVBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3C4=CC=CC=C4C5=CC=CC=C53 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501133746 | |
| Record name | 9H-Carbazole, 9-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501133746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-9H-carbazole | |
CAS RN |
1315281-51-6 | |
| Record name | 9H-Carbazole, 9-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1315281-51-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9H-Carbazole, 9-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501133746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



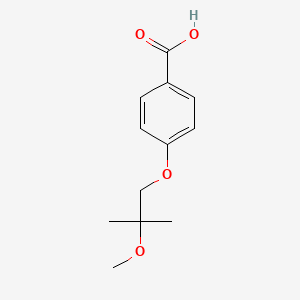

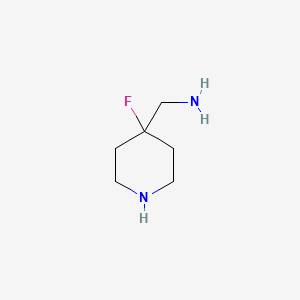
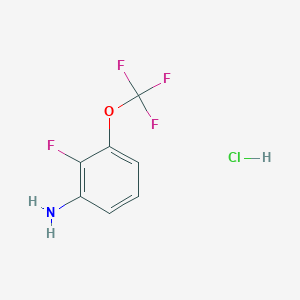
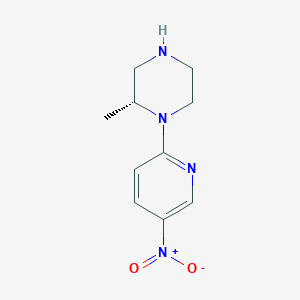
![2-(6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid](/img/structure/B1469515.png)
![2-[4-(4-Methoxyphenoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1469517.png)

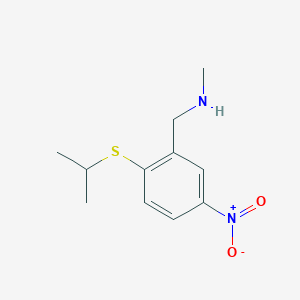

![6-((Trimethylsilyl)ethynyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B1469525.png)
![Potassium [4-(diethylamine-1-carbonyl)phenyl]trifluoroborate](/img/structure/B1469526.png)
![2-Chloro-7-iodo-5-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1469527.png)
